N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The hydrogen bond accepting and donating characteristics of similar compounds make them precise pharmacophores with a bioactive profile, as they can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways due to their broad range of pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit potent antiproliferative activities against various cell lines .
生物活性
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by multiple heterocyclic rings. Its molecular formula is C17H19N7O with a molecular weight of approximately 354.385 Da. The presence of the triazolo-pyridazine scaffold is significant in drug design due to its diverse pharmacological properties.
Research indicates that compounds containing the triazolo-pyridazine core often exhibit inhibitory activity against various kinases and can induce cytotoxic effects in cancer cell lines. The mechanism of action typically involves:
- Kinase Inhibition : Many derivatives show inhibitory activity against c-Met kinase, which is implicated in cancer progression.
- Induction of Apoptosis : Compounds have been shown to induce late apoptosis in cancer cells, suggesting a potential for anticancer therapy.
Cytotoxicity Studies
In vitro studies have demonstrated that related compounds exhibit moderate to significant cytotoxicity against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
These values indicate that the compound's derivatives can effectively inhibit cell proliferation in a dose-dependent manner.
Structure-Activity Relationship (SAR)
The structural features significantly influence biological activity:
- Triazole and Pyridazine Moieties : These contribute to the compound's ability to interact with biological targets.
- Substituents on the Azetidine Ring : Variations in substituents can enhance or diminish cytotoxicity and selectivity towards specific kinases.
Case Study 1: Inhibition of c-Met Kinase
A study evaluated various derivatives for their inhibitory effects on c-Met kinase:
- Compound 12e demonstrated an IC50 value of 0.090μM, comparable to Foretinib (IC50 = 0.019μM).
This indicates that compounds derived from the triazolo-pyridazine scaffold could serve as potential therapeutic agents targeting c-Met overexpression in cancers.
Case Study 2: Evaluation Against Cancer Cell Lines
In another investigation, several derivatives were tested against A549, MCF-7, and HeLa cell lines using the MTT assay:
- Most compounds exhibited moderate cytotoxicity.
- Notably, compound 12e showed significant efficacy with IC50 values under 5μM, suggesting its potential as a lead compound for further development.
属性
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-11-8-14(22-27-11)18(26)23(2)13-9-24(10-13)16-7-6-15-19-20-17(25(15)21-16)12-4-3-5-12/h6-8,12-13H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUBLCVAIWXPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。